4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It belongs to the class of 1,2,4-oxadiazoles, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including the compound , often involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . For instance, 3,5-disubstituted 1,2,4-oxadiazoles have been synthesized through condensation between nitriles, hydroxylamine, and other compounds .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including the compound , is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. These structures possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present in the molecule. For example, Chloramine-T mediated synthesis of N-phenyl pyrazolines was achieved by cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory and Analgesic Activities
Some derivatives of thiophene have shown anti-inflammatory and analgesic activities . Although the specific compound “4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” is not mentioned, it’s possible that it may have similar properties due to its structural similarity.
Antimicrobial Activity
Novel compounds synthesized from thiophene derivatives have been studied for their significant antimicrobial activity . This suggests that “4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” could potentially be used in the development of new antimicrobial agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” could potentially be used in this field.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” could potentially be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” could potentially be used in the development of new OLEDs.
Future Directions
The future directions in the research of 1,2,4-oxadiazoles, including the compound , involve further exploration of their anti-infective potential. There is a demand for new hybrid drugs acting against resistant microorganisms, and 1,2,4-oxadiazoles could play a significant role in meeting this demand .
Mechanism of Action
Mode of Action
The presence of the 1,2,4-oxadiazole and thiophene moieties in the molecule suggests that it might interact with its targets through a variety of non-covalent interactions such as hydrogen bonding, pi-stacking, and dipole-dipole interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing 1,2,4-oxadiazole and thiophene moieties have been found to exhibit diverse biological activities, including anti-inflammatory, analgesic, diabetic, immunosuppressive, antimicrobial, anti-helminthic, histamine-h3 and antiparasitic properties . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities associated with 1,2,4-oxadiazole and thiophene-containing compounds, it’s plausible that “4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound’s stability could be affected by extreme pH or high temperatures Additionally, the presence of other molecules could either facilitate or hinder its interactions with its targets
properties
IUPAC Name |
4-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-3-8(16-5-6)10(14)11-4-9-12-7(2)13-15-9/h3,5H,4H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVIDGQJBPQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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